molecular formula C10H16O B095093 2-Pentylidenecyclopentan-1-one CAS No. 16424-35-4

2-Pentylidenecyclopentan-1-one

Cat. No.: B095093
CAS No.: 16424-35-4
M. Wt: 152.23 g/mol
InChI Key: YZKUNNFZLUCEET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylidenecyclopentan-1-one can be synthesized through the condensation reaction of cyclopentanone and valeraldehyde. The reaction typically uses potassium fluoride/alumina as a catalyst . The process involves filtering, washing with a saturated solution of sodium chloride, drying, and distillation under reduced pressure to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar condensation process. Cyclopentanone and valeraldehyde are the main raw materials, and the reaction is catalyzed by sodium hydroxide or potassium hydroxide . The process includes multiple steps such as acid neutralization, washing, filtration, drying, and distillation . This method is cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Pentylidenecyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Pentylidenecyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentylidenecyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, depending on its structure and functional groups. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-pentylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUNNFZLUCEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041821
Record name 2-Pentylidenecyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16424-35-4
Record name 2-Pentylidenecyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16424-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentylidenecyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-pentylidene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentylidenecyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylidenecyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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